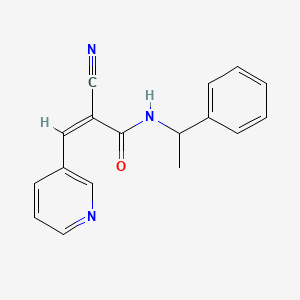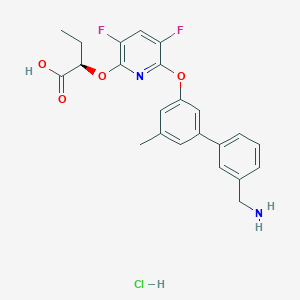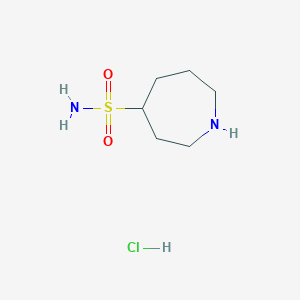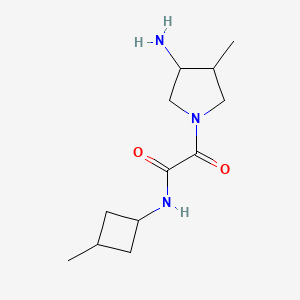
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide, also known as compound 1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a small molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its mechanism of action and to optimize its therapeutic potential. Another area of interest is its potential use as a tool for studying certain signaling pathways involved in cancer cell growth and proliferation. Studies are needed to determine its specificity and selectivity for these pathways. Finally, further studies are needed to determine the safety and toxicity of this compound 1 in vivo, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
Compound 1 can be synthesized using various methods, including the reaction of 3-bromopyridine with 2-cyano-N-(1-phenylethyl)prop-2-enamide in the presence of a palladium catalyst. This method yields 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 in high purity and is suitable for large-scale synthesis. Other methods include the reaction of 3-iodopyridine with the same starting material and the use of different catalysts such as copper or nickel.
Scientific Research Applications
Compound 1 has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 has anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and induce cell cycle arrest. In addition, this compound 1 has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(Z)-2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358292.png)
![6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358301.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)
![2-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358317.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B7358325.png)


![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,2R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethanone](/img/structure/B7358357.png)

![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)
![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)